molecular formula C13H14N2O2S B12909759 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- CAS No. 105651-78-3

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl-

Cat. No.: B12909759
CAS No.: 105651-78-3
M. Wt: 262.33 g/mol
InChI Key: XUTUHLSYOTVJQU-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with mercapto, methylethoxy, and phenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Addition of the Methylethoxy Group: The methylethoxy group can be added through etherification reactions using alkyl halides and appropriate bases.

    Phenyl Substitution: The phenyl group can be introduced through electrophilic aromatic substitution reactions using phenyl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The methylethoxy and phenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, phenyl halides, and appropriate catalysts are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 5-mercapto-4-(methoxy)-2-phenyl-
  • 3(2H)-Pyridazinone, 5-mercapto-4-(ethoxy)-2-phenyl-
  • 3(2H)-Pyridazinone, 5-mercapto-4-(propoxy)-2-phenyl-

Uniqueness

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- is unique due to the presence of the methylethoxy group, which imparts distinct steric and electronic properties

Properties

CAS No.

105651-78-3

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

2-phenyl-4-propan-2-yloxy-5-sulfanylpyridazin-3-one

InChI

InChI=1S/C13H14N2O2S/c1-9(2)17-12-11(18)8-14-15(13(12)16)10-6-4-3-5-7-10/h3-9,18H,1-2H3

InChI Key

XUTUHLSYOTVJQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NN(C1=O)C2=CC=CC=C2)S

Origin of Product

United States

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